molecular formula C14H15N B13279268 N-ethyl-4-phenylaniline CAS No. 68254-66-0

N-ethyl-4-phenylaniline

Cat. No.: B13279268
CAS No.: 68254-66-0
M. Wt: 197.27 g/mol
InChI Key: PUNRUIIELSYZPH-UHFFFAOYSA-N
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Description

N-Ethyl-4-phenylaniline (IUPAC name: N-ethyl-4-phenylbenzenamine) is a secondary amine characterized by an ethyl group attached to the nitrogen atom of an aniline moiety, with a phenyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₄H₁₅N, with a molecular weight of 197.28 g/mol.

Properties

CAS No.

68254-66-0

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

N-ethyl-4-phenylaniline

InChI

InChI=1S/C14H15N/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3

InChI Key

PUNRUIIELSYZPH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-phenylaniline can be achieved through several methods. One common approach involves the alkylation of 4-phenylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-phenylaniline

    Reagent: Ethyl halide (e.g., ethyl bromide)

    Catalyst: Base (e.g., sodium hydroxide)

    Solvent: Organic solvent (e.g., ethanol)

    Reaction Conditions: Reflux temperature for several hours

Another method involves the reduction of N-ethyl-4-nitrophenylaniline using hydrogen gas in the presence of a palladium catalyst. This method is particularly useful for industrial-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyl-4-phenylquinone imine.

    Reduction: Reduction of N-ethyl-4-nitrophenylaniline to this compound.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: N-ethyl-4-phenylquinone imine

    Reduction: this compound

    Substitution: N-ethyl-4-nitrophenylaniline or N-ethyl-4-bromophenylaniline

Scientific Research Applications

N-ethyl-4-phenylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-ethyl-4-phenylaniline involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares N-ethyl-4-phenylaniline with key analogs, emphasizing structural variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₄H₁₅N 197.28 Ethyl (N), Phenyl (C₄) Likely high lipophilicity; potential intermediate in dye/pharma synthesis (inferred)
N-Ethyl-4-chloro-2-nitroaniline () C₈H₉ClN₂O₂ 216.63 Chloro (C₄), Nitro (C₂) Electron-withdrawing groups enhance electrophilic substitution resistance; used in agrochemicals
N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline () C₂₉H₂₇N 389.54 Benzyl (N), Diphenylethenyl (C₄) Extended conjugation may impart fluorescence; potential use in OLEDs
4-Ethynyl-N,N-diphenylaniline () C₂₀H₁₅N 269.34 Ethynyl (C₄), Diphenyl (N) Rigid structure confirmed by X-ray crystallography; applications in optoelectronics
4-Ethyl-N-(4-ethylphenyl)aniline () C₁₆H₁₉N 225.33 Ethyl (N and C₄) Increased steric bulk may reduce solubility in polar solvents

Reactivity and Functional Group Interactions

  • Electron-Donating vs. Withdrawing Groups : The ethyl group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, nitro and chloro substituents () deactivate the ring, directing reactions to specific positions .

Biological Activity

N-Ethyl-4-phenylaniline is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the aniline structure. Its chemical formula is C13H17NC_{13}H_{17}N, and it typically appears as a yellow crystalline solid. The compound is known for its ability to undergo various chemical reactions, which can influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies suggesting that it may inhibit the growth of certain bacteria and fungi. The presence of the phenyl group is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death .
  • Antioxidant Activity : Some derivatives of this compound have been tested for their antioxidant capabilities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The nitro group present in similar compounds often participates in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components .
  • Interaction with Biomolecules : The aromatic nature of the compound allows it to engage in π-π stacking interactions with other aromatic systems, which may influence its biological effects .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Activity

A study focusing on N-ethyl-4-nitro-N-phenylaniline highlighted its potential as an antimicrobial agent. The research demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, and moderate activity against Gram-negative strains .

Antioxidant Studies

In a comparative study of various substituted anilines, this compound was assessed for its antioxidant properties using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited strong antioxidant activity, suggesting potential applications in preventing oxidative damage in biological systems .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibits growth of S. aureus
AntioxidantScavenges DPPH radicals
Enzymatic InhibitionAlters metabolic pathways

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